molecular formula C13H13N3O B14596329 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- CAS No. 61082-68-6

3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-

Cat. No.: B14596329
CAS No.: 61082-68-6
M. Wt: 227.26 g/mol
InChI Key: YUIMEZPFHHURJQ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- is a chemical compound with a complex structure that includes a pyridine ring, an amino group, a benzoyl group, and a tetrahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and benzoyl groups, followed by hydrogenation to achieve the tetrahydro configuration. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler analog with a nitrile group on the pyridine ring.

    Nicotinic acid nitrile: Another pyridine derivative with a nitrile group.

    6-Amino-3-pyridinecarbonitrile: Similar structure but with an amino group at a different position.

Uniqueness

3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro- is unique due to its combination of functional groups and tetrahydro configuration, which confer specific chemical reactivity and biological activity not found in simpler analogs.

This detailed article provides a comprehensive overview of 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-1-benzoyl-3,6-dihydro-2H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-11-9-16(7-6-12(11)15)13(17)10-4-2-1-3-5-10/h1-5H,6-7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMEZPFHHURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1N)C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450505
Record name 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61082-68-6
Record name 3-Pyridinecarbonitrile, 4-amino-1-benzoyl-1,2,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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